Z-Asp(otbu)-osu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

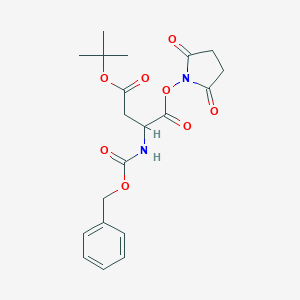

4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O8/c1-20(2,3)29-17(25)11-14(18(26)30-22-15(23)9-10-16(22)24)21-19(27)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMSBOKRGDETHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955001 | |

| Record name | 4-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) N-[(benzyloxy)(hydroxy)methylidene]aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3338-32-7 | |

| Record name | tert-Butyl (S)-4-((2,5-dioxo-1-pyrrolidinyl)oxy)-4-oxo-3-(((phenylmethoxy)carbonyl)amino)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003338327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) N-[(benzyloxy)(hydroxy)methylidene]aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (S)-4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo-3-[[(phenylmethoxy)carbonyl]amino]butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of N Terminal Cysteine Peptides:the Second Component for Ncl is a Peptide with an N Terminal Cysteine. Z Asp Otbu Osu or Its Corresponding Acid, Z Asp Otbu Oh, Can Be Used to Synthesize Peptide Fragments Where an Asp Otbu Residue is Present Within the Sequence.rsc.orgrsc.orgthese Fragments Are Built Using a Strategy Like Z/tbu or the Analogous Boc/bzl That Allows for the Eventual Exposure of an N Terminal Cysteine Residue While Keeping the Asp Otbu Side Chain Protected.thieme Connect.debachem.comfor Instance, a Peptide Sequence Containing Z Asp Otbu Can Be Synthesized And, After Removal of the N Terminal Protecting Group, Coupled to a Final N Terminal Cysteine Residue.nih.govfollowing the Assembly of the Full Fragment, Global Deprotection of the Side Chains Excluding the N Terminal Cysteine S Thiol if It is Also Protected Yields the N Terminal Cysteinyl Peptide Ready for Ligation.rsc.org

Research has also demonstrated more intricate roles for protected aspartic acid derivatives in creating NCL-compatible fragments. In one study, Fmoc-Asp-OtBu was used as the starting material to synthesize a γ-thiol valine derivative, a non-native amino acid that can act as a cysteine surrogate in NCL reactions. nih.gov This highlights the utility of such protected building blocks in developing advanced ligation methodologies.

| NCL Precursor Type | Synthetic Strategy | Role of Z-Asp(OtBu) Building Block |

|---|---|---|

| C-Terminal Peptide Thioester | Synthesis of a peptide hydrazide intermediate, followed by conversion to a thioester. iris-biotech.de | Incorporated as an internal amino acid residue during the synthesis of the peptide hydrazide precursor. |

| N-Terminal Cysteine Peptide | Standard solution-phase or solid-phase peptide synthesis of a sequence terminating with a cysteine residue. rsc.orgrsc.org | Incorporated as an internal amino acid residue within the peptide chain that bears the N-terminal cysteine. nih.govbachem.com |

Role and Application in Peptide Synthesis Strategies

Fundamental Principles of Chemoselective Peptide Bond Formation

The construction of peptides relies on the highly specific and efficient formation of amide bonds between amino acid residues. Z-Asp(OtBu)-OSu is designed to facilitate this process with precision, leveraging the reactivity of its N-hydroxysuccinimide ester group while its protecting groups prevent unwanted side reactions.

Reactivity of N-Hydroxysuccinimide Esters with Amine Nucleophiles

N-Hydroxysuccinimide (NHS) esters are a class of "active esters" widely employed in bioconjugation and peptide synthesis to create stable amide linkages. nih.govthieme-connect.com The core reaction involves the nucleophilic attack of a primary amine, such as the α-amino group at the N-terminus of a peptide, on the carbonyl carbon of the NHS ester. nih.govthermofisher.com This reaction, which is highly selective for primary amines, results in the formation of a new, stable amide bond and the release of N-hydroxysuccinimide as a water-soluble byproduct. nih.govthermofisher.com

The efficiency of this acylation is dependent on reaction conditions. The process is typically performed in organic solvents or aqueous solutions at a pH range of 7.2 to 8.5. thermofisher.com However, the NHS ester is susceptible to hydrolysis, a competing reaction that becomes more pronounced with increasing pH. thermofisher.com For instance, the half-life of an NHS ester due to hydrolysis is several hours at pH 7 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C. thermofisher.com This necessitates careful control of pH and reaction time to maximize the yield of the desired peptide product.

Integration into Solution-Phase Peptide Synthesis (LPPS)

This compound is particularly well-suited for liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis. In this classical approach, reagents are dissolved in an appropriate organic solvent, and the peptide is elongated either stepwise or by converging larger fragments. bachem.com The use of protecting groups like Z and OtBu enhances the solubility of peptide intermediates in common organic solvents, a key consideration for this method. wiley-vch.de

Stepwise Elongation Protocols Utilizing this compound

In stepwise solution-phase synthesis, the peptide chain is built by the sequential addition of single, protected amino acid residues. The use of an activated building block like this compound streamlines this process by facilitating direct coupling without the need for a separate coupling reagent. bachem.com

A representative synthetic cycle involves:

Coupling: The this compound is added to a solution containing the growing peptide chain which has a free N-terminal amine. The coupling reaction proceeds to form the new, elongated peptide, now with the Z group at its N-terminus.

Purification: After the reaction is complete, the newly formed protected peptide is isolated and purified. This is often achieved through precipitation by adding a non-solvent, which separates the desired product from excess reagents and the NHS byproduct. bachem.com

Deprotection: The N-terminal Z-group is selectively removed, typically via catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), to expose a new free amine. google.com This step must not affect the acid-labile OtBu group on the aspartic acid side chain or other protecting groups on the peptide. google.com The resulting deprotected peptide is then ready for the next round of coupling.

A notable application of this strategy is in the synthesis of complex peptides like Thymosin α1, where this compound was used to couple with the N-terminus of a peptide fragment, H-Leu-Lys(Boc)-OH, to form a larger protected segment. google.com

Segment Condensation Approaches with Z-Protected Peptides

In this context, Z-protected peptides are frequently used as key intermediates. thieme-connect.de A peptide fragment can be synthesized to have Z-Asp(OtBu)-OH at a specific position. This fragment can then be activated—for example, by converting the C-terminal carboxylic acid to an OSu ester—to become an "acyl-donor." acs.org This activated fragment is then reacted with another peptide segment (the "acyl-acceptor") that has a free N-terminus. The Z/tBu combination is highly valued for preparing such aspartic acid-containing fragments for use in solution-phase condensation. google.com

Solvation and Precipitation Considerations in Solution Phase

A primary challenge in solution-phase peptide synthesis is maintaining the solubility of the growing peptide chain. wiley-vch.de As the peptide elongates, its physical properties change, and it may precipitate out of the reaction solvent, hindering further reactions. The choice of protecting groups is critical, as they can significantly enhance solubility in organic solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), or ethyl acetate. wiley-vch.de

Purification in solution-phase synthesis is fundamentally different from solid-phase methods. Instead of washing a resin-bound peptide, purification typically relies on selective precipitation and extraction. bachem.com After a coupling step, the reaction mixture is often treated with a non-solvent (such as water or diethyl ether) to cause the desired, larger protected peptide to precipitate, while unreacted starting materials and soluble byproducts remain in the solution. wiley-vch.de The careful selection of solvents and precipitating agents is therefore essential for achieving high purity at each stage of the synthesis.

Data Table: Properties of this compound

| Property | Value | Reference(s) |

| Full Chemical Name | N-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl α-succinimidyl ester | |

| CAS Number | 3338-32-7 | chemscene.com |

| Molecular Formula | C₂₀H₂₄N₂O₈ | chemscene.com |

| Molecular Weight | 420.41 g/mol | chemscene.com |

| Appearance | White to off-white crystalline solid | |

| Storage Temperature | −20°C | sigmaaldrich.com |

Application in Solid-Phase Peptide Synthesis (SPPS) Contexts

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. The choice of protected amino acid derivatives is paramount to the success of SPPS, influencing coupling efficiency, prevention of side reactions, and final peptide purity. This compound, while more traditionally associated with solution-phase synthesis, offers specific advantages and considerations within the SPPS framework. sigmaaldrich.com

Compatibility with Resin Linkers and SPPS Supports

The utility of this compound in SPPS is intrinsically linked to its compatibility with various resin linkers and solid supports. The Z-protecting group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the mildly acidic conditions used to cleave some specialized side-chain protecting groups. peptide.combachem.com This orthogonality is a key principle in SPPS, allowing for selective deprotection steps without compromising the integrity of the growing peptide chain or its linkage to the resin. peptide.com

However, the standard SPPS strategy often employs the Fmoc/tBu protection scheme, where the final cleavage from the resin and removal of side-chain protecting groups like tBu are accomplished with strong acids such as trifluoroacetic acid (TFA). bachem.comiris-biotech.de The Z-group is also labile to strong acids, which can complicate its use in a standard Fmoc/tBu workflow if selective N-terminal deprotection is desired while retaining the tBu group. csic.es

Cleavage Conditions for Z and OtBu Protecting Groups Post-Synthesis

The removal of the Z and OtBu protecting groups is a critical final step in synthesizing the target peptide. These two groups require different chemical conditions for their cleavage, a property that can be exploited for selective deprotection if needed.

The tert-butyl (OtBu) group , which protects the side-chain carboxyl function of the aspartic acid residue, is highly sensitive to strong acids. iris-biotech.de It is typically removed by treatment with trifluoroacetic acid (TFA). iris-biotech.desigmaaldrich.com A common cleavage cocktail is a mixture of TFA, water, and a scavenger like triisopropylsilane (B1312306) (TIS) to prevent side reactions caused by reactive cationic species generated during deprotection. sigmaaldrich.com

The benzyloxycarbonyl (Z) group , protecting the N-terminus, is most commonly removed by catalytic hydrogenation. bachem.comwiley-vch.de This involves treating the peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). wiley-vch.deuva.nl This method is highly efficient and clean, yielding toluene (B28343) as a byproduct. Alternatively, the Z-group can be cleaved by strong acids like HBr in acetic acid or anhydrous HF, although these conditions are harsher and less commonly used in modern SPPS due to potential side reactions. peptide.com

| Protecting Group | Abbreviation | Primary Cleavage Reagent(s) |

| Benzyloxycarbonyl | Z | Catalytic Hydrogenation (H₂/Pd), HBr/Acetic Acid, HF |

| tert-Butyl ester | OtBu | Trifluoroacetic Acid (TFA) |

This orthogonality in cleavage conditions allows for strategies where one group can be removed while the other remains intact, which is particularly useful in the synthesis of complex peptides or for fragment condensation strategies.

Strategies for Minimizing Aspartic Acid-Related Side Reactions in SPPS

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic imide byproduct. peptide.comnih.gov This side reaction is particularly prevalent when the aspartic acid residue is followed by amino acids such as glycine (B1666218), asparagine, or serine. nih.govepo.orgiris-biotech.de Aspartimide formation can lead to a mixture of undesired products, including the epimerization of the aspartyl residue and the formation of β-aspartyl peptides upon ring-opening. nih.gov

Several strategies have been developed to mitigate this problem:

Modification of Deprotection Conditions: The use of weaker bases for Fmoc deprotection, such as morpholine (B109124) instead of piperidine (B6355638), can reduce the rate of aspartimide formation. iris-biotech.de Additionally, the addition of acidic additives like hydroxybenzotriazole (B1436442) (HOBt) or formic acid to the piperidine solution has been shown to significantly suppress this side reaction. iris-biotech.debiotage.com

Sterically Hindered Side-Chain Protecting Groups: Employing bulkier protecting groups on the aspartic acid side chain can sterically hinder the cyclization reaction. biotage.com While OtBu is standard, more sterically demanding groups have been developed and shown to offer enhanced protection against aspartimide formation. nih.govsigmaaldrich.com

Backbone Protection: The most effective method to completely prevent aspartimide formation is through backbone protection. nih.gov This involves the introduction of a temporary protecting group, such as the 2,4-dimethoxybenzyl (Dmb) group, on the amide nitrogen of the subsequent amino acid. iris-biotech.de This modification prevents the nitrogen from participating in the cyclization reaction. Dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are commercially available for this purpose. iris-biotech.denih.gov

Macrocyclization and Ligating Strategies

Macrocyclic peptides are of great interest in drug discovery due to their enhanced stability, receptor affinity, and specificity compared to their linear counterparts. This compound can be a valuable precursor in the synthesis of linear peptides destined for cyclization.

Use in Precursor Peptide Synthesis for Head-to-Tail Cyclization

Head-to-tail cyclization is the formation of a peptide bond between the N-terminus and the C-terminus of a linear peptide. uva.nl The synthesis of the linear precursor peptide is a critical step, and the choice of protecting groups is crucial.

In this context, this compound can be used to introduce a protected aspartic acid residue into the peptide sequence. After the full linear peptide is assembled, the orthogonal nature of the Z and other protecting groups can be exploited. For example, if the peptide is synthesized on a resin that allows for cleavage while keeping the side-chain protecting groups intact, the resulting fully protected linear peptide can be cyclized in solution. The Z-group at the N-terminus can be selectively removed by catalytic hydrogenation to expose the N-terminal amine, which can then be coupled with the C-terminal carboxylic acid to form the cyclic peptide.

Role in Side-Chain-Mediated Cyclization Reactions

Side-chain-mediated cyclization involves forming a covalent bond between the side chains of two amino acid residues within the peptide sequence. uva.nl this compound can play a role in preparing the linear precursor for such cyclizations. The OtBu group on the aspartic acid side chain can be selectively removed using mild acid, exposing a carboxylic acid functional group. This group can then be activated and reacted with a nucleophilic side chain of another amino acid in the sequence, such as the amino group of a lysine (B10760008) residue, to form a lactam bridge. The Z-group at the N-terminus would remain in place during this process, preventing interference from the N-terminal amine.

Integration into Native Chemical Ligation (NCL) Precursors

Native Chemical Ligation (NCL) is a powerful strategy for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. thieme-connect.denih.gov The reaction chemoselectively forms a native peptide bond between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. nih.govnih.gov While this compound is not directly used in the ligation step itself, it serves as a crucial building block for the synthesis of the peptide fragments that act as NCL precursors.

The incorporation of Z-Asp(otbu)-protected residues into NCL precursors follows established peptide synthesis protocols. These precursors are primarily of two types: C-terminal peptide thioesters and N-terminal cysteinyl-peptides.

Mechanistic Insights into Reactivity and Stability

Electronic and Steric Factors Influencing OSu Ester Reactivity

The reactivity of Z-Asp(OtBu)-OSu as an acylating agent is primarily dictated by the electrophilic nature of its carbonyl carbon, which is susceptible to nucleophilic attack. This electrophilicity is significantly enhanced by the presence of the N-hydroxysuccinimide (OSu) group. The OSu moiety acts as an excellent leaving group due to the inherent stability of the resulting N-hydroxysuccinimide anion. This stability arises from the electron-withdrawing effects of the adjacent carbonyl groups and the nitrogen atom within the succinimide (B58015) ring, which delocalize the negative charge over multiple atoms vaia.comstackexchange.comsci-hub.se. Consequently, OSu esters are considerably more reactive towards nucleophiles, such as amines, compared to simple alkyl or aryl esters, where the alkoxide or phenoxide leaving groups are less stabilized vaia.comstackexchange.commst.edu.

The tert-butyl (OtBu) ester protecting the β-carboxyl group of aspartic acid introduces steric bulk. While steric hindrance can sometimes slow down reaction rates or promote side reactions like N-acylurea formation orgsyn.org, in the context of peptide synthesis, bulky protecting groups can be advantageous for maintaining stereochemical integrity during coupling cdnsciencepub.com. The steric presence of the OtBu group may influence the accessibility of the activated carbonyl to the incoming nucleophile, potentially modulating the reaction kinetics and selectivity.

Kinetic Studies of this compound in Peptide Coupling

The reaction between this compound and an amine nucleophile proceeds via nucleophilic acyl substitution, typically involving the formation of a tetrahedral intermediate followed by the elimination of the N-hydroxysuccinimide leaving group vaia.commst.eduthieme-connect.deaip.orgnih.gov. The rate of this reaction is influenced by several kinetic factors, including the nucleophilicity of the amine, the concentration of reactants, pH, and the solvent system.

The reaction rate is strongly pH-dependent, primarily due to the protonation state of the amine nucleophile. Deprotonated, free amines are significantly more nucleophilic than their protonated counterparts aip.orgjyi.org. Therefore, reactions are typically conducted under mildly alkaline conditions (pH 7.2-9) to ensure a sufficient concentration of the reactive, unprotonated amine aip.orgrsc.orgthermofisher.com.

A significant kinetic consideration is the competition between the desired aminolysis reaction and the hydrolysis of the OSu ester. Water, even in trace amounts, can react with the activated ester, leading to the formation of the parent carboxylic acid and N-hydroxysuccinimide mst.edursc.orgthermofisher.comglenresearch.comnih.govacs.orgnih.gov. The rate of hydrolysis is also pH-dependent and can be substantial, particularly at higher pH values and temperatures thermofisher.com. For instance, the half-life of NHS esters in aqueous solutions can range from hours at low temperatures and pH to minutes at higher temperatures and pH thermofisher.com. This hydrolysis competes directly with the aminolysis, reducing the efficiency of peptide coupling.

While specific kinetic data for this compound are not extensively detailed in the provided search results, general studies on NHS ester aminolysis indicate that these reactions are generally faster than those involving phenyl esters under comparable conditions mst.edu. The rate constants for aminolysis are influenced by the specific amine and the structure of the activated ester.

Table 1: Hydrolysis Half-Lives of NHS Esters under Varying Conditions

| Conditions | Half-Life | Reference |

| pH 7.0, 0°C | 4–5 hours | thermofisher.com |

| pH 8.6, 4°C | 10 minutes | thermofisher.com |

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in elucidating the detailed mechanisms and transition states involved in the aminolysis of OSu esters chemrxiv.orgnih.govresearchgate.netmdpi.comoregonstate.eduresearchgate.net. These studies provide atomic-level insights into the energy profiles of the reaction, helping to understand the factors governing reactivity and selectivity.

The aminolysis mechanism typically proceeds through a two-step process involving a tetrahedral intermediate vaia.commst.eduthieme-connect.deaip.orgnih.govnih.gov. In some models, a concerted mechanism is also considered, where the nucleophilic attack and leaving group departure occur in a single step chemrxiv.orgnih.govresearchgate.net. Theoretical calculations have identified transition states for these processes, often revealing the importance of hydrogen bonding interactions between the amine nucleophile and the ester carbonyl, as well as between the amine and the leaving group, which contribute to transition state stabilization chemrxiv.orgresearchgate.netresearchgate.net.

Computational studies can predict activation barriers and energy differences, correlating theoretical predictions with experimental observations. For example, calculations have shown that the activation barrier for a 2:1 substrate reaction (amine to ester) can be significantly lower than for a 1:1 reaction, suggesting that cooperative effects can influence the reaction rate researchgate.net. The nature of the leaving group, in this case N-hydroxysuccinimide, is a critical factor, and its stability is directly linked to the reaction's feasibility and rate vaia.comstackexchange.com. Theoretical models help to quantify the relative leaving group abilities and the energy landscape of the reaction, offering a rational basis for optimizing reaction conditions chemrxiv.orgnih.govresearchgate.netmdpi.com.

Influence of Solvent Systems on Reactivity and Side Reactions

The choice of solvent system is paramount in controlling the reactivity, stability, and side reactions of this compound. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly employed because they can effectively dissolve many NHS esters, which are often poorly soluble in water thermofisher.comglenresearch.com. These solvents can also influence the reaction rates by stabilizing transition states and intermediates.

The presence of water in the reaction mixture is a critical factor, as it leads to the hydrolysis of the OSu ester, a major competing side reaction mst.edursc.orgthermofisher.comglenresearch.comnih.govacs.orgnih.gov. Therefore, reactions are typically performed under anhydrous conditions or in mixed solvent systems where the water content is carefully controlled. While polar solvents can accelerate aminolysis, they may also increase the rate of hydrolysis mst.eduthieme-connect.deasianpubs.org.

The polarity of the solvent can significantly affect the rate of aminolysis. For esters derived from substituted phenols, reaction rates can vary by orders of magnitude depending on the solvent's polarity, with more polar solvents generally leading to faster reactions thieme-connect.de. However, the delicate balance between promoting aminolysis and minimizing hydrolysis must be considered. The use of buffers, typically in aqueous-organic mixtures, is common for controlling pH, but the buffer components themselves can also influence reaction rates and stability aip.orgrsc.orgthermofisher.comglenresearch.com.

Table 2: Common Solvents and Their Role in NHS Ester Reactions

| Solvent Type | Examples | Role/Impact | References |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Dissolve less soluble NHS esters; can influence reaction rates; commonly used for peptide coupling. | thermofisher.comglenresearch.com |

| Non-polar | Toluene (B28343) | Suitable for synthesis of NHS; less common for aminolysis of activated amino acid esters. | aip.org |

| Protic Solvents | Water, Propan-2-ol | Water is a competitor for aminolysis, causing hydrolysis; can affect reaction rates and stability; used in buffered systems. Propan-2-ol used in binary mixtures. | mst.eduasianpubs.org |

Compound List:

this compound (N-Benzyloxycarbonyl-L-aspartic acid beta-tert-butyl ester N-hydroxysuccinimide ester)

N-Hydroxysuccinimide (NHS)

N-Hydroxysulfosuccinimide (sulfo-NHS)

Dicyclohexylcarbodiimide (B1669883) (DCC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Dithiobis(succinimidyl propionate) (DSP)

N-Bromosuccinimide (NBS)

N-Hydroxyphtalimide (NHPI)

N-Benzyloxycarbonyl (Z)

tert-butyl ester (OtBu)

Mitigation of Side Reactions in Aspartic Acid Containing Sequences

Aspartimide Formation Control

Aspartimide formation is a significant challenge in peptide synthesis, especially during the repetitive base treatments required in the widely used Fluorenylmethyloxycarbonyl (Fmoc) SPPS strategy. nih.govnih.govsigmaaldrich.com This side reaction leads to a mixture of by-products, including α- and β-peptides, their epimers, and base adducts, which are often difficult to separate from the desired product. sigmaaldrich.comiris-biotech.deiris-biotech.de

Aspartimide formation is an intramolecular cyclization reaction. The process is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue under basic conditions, such as during Fmoc deprotection with piperidine (B6355638). nih.gov This deprotonated nitrogen then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Asp side-chain ester. This results in the formation of a five-membered succinimide (B58015) ring, known as an aspartimide intermediate, and the release of the side-chain protecting group's alcohol (e.g., tert-butanol). iris-biotech.deiris-biotech.de

The formation of this cyclic intermediate is particularly favored in specific peptide sequences, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being notoriously prone to this side reaction due to the low steric hindrance of the following residue. nih.govresearchgate.net The resulting aspartimide is unstable and susceptible to nucleophilic attack by bases (like piperidine) or water, which can open the ring to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. iris-biotech.deresearchgate.net

The tert-butyl (OtBu) ester is the most common protecting group for the β-carboxyl side chain of aspartic acid in Fmoc-SPPS. nih.govpeptide.comiris-biotech.de Its primary role is to mask the acidic side-chain carboxyl group, preventing it from participating in unwanted reactions during peptide chain elongation. The OtBu group offers a degree of steric hindrance that can partially shield the side-chain carbonyl from nucleophilic attack by the backbone amide, thereby reducing the rate of aspartimide formation compared to less bulky esters like benzyl (B1604629) esters. iris-biotech.deiris-biotech.de

However, the steric bulk of the OtBu group is often insufficient to completely prevent this side reaction, especially in susceptible sequences or under prolonged exposure to basic conditions. nih.govresearchgate.net While it is the standard choice, its relatively low steric hindrance can lead to significant complications in sequences prone to aspartimide formation. nih.govresearchgate.net

The conditions used for Fmoc deprotection have a profound impact on the extent of aspartimide formation.

Base Selection : The base used for Fmoc removal is a critical factor. Piperidine, the standard reagent, is a nucleophilic base that not only promotes aspartimide formation but can also react with the formed imide to generate piperidide adducts. nih.govresearchgate.net Stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate Fmoc removal but often exacerbate aspartimide formation. peptide.com Conversely, weaker bases like piperazine (B1678402) or dipropylamine (B117675) (DPA) have been shown to reduce the incidence of this side reaction. rsc.orgnih.gov For example, a study showed that synthesizing the model peptide VKDGYI with piperidine resulted in 17% aspartimide formation, which was worse when using the stronger base DBU. nih.gov

Additives : The addition of acidic modifiers to the deprotection solution can significantly suppress aspartimide formation. Adding a small amount of a weak acid like formic acid or an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution can lower the basicity of the medium and protonate the backbone amide, reducing its nucleophilicity. peptide.comsemanticscholar.orgpeptide.com One study demonstrated that treating a resin-bound peptide with 20% piperidine alone resulted in 24.4% aspartimide formation, whereas the addition of 1% formic acid reduced this to 22.5%. rsc.org

Temperature and Time : Elevated temperatures, often used in microwave-enhanced SPPS to accelerate coupling and deprotection steps, can also increase the rate of aspartimide formation. semanticscholar.orgresearchgate.net Similarly, prolonged exposure to basic deprotection reagents, which might occur during the synthesis of long or "difficult" sequences, increases the cumulative risk of this side reaction. sigmaaldrich.com

Recognizing the limitations of the OtBu group, researchers have developed alternative side-chain protecting groups with greater steric bulk to more effectively shield the β-carboxyl group. iris-biotech.deiris-biotech.de Comparing the performance of these groups is crucial for selecting the optimal strategy for synthesizing aspartic acid-containing peptides.

More sterically hindered ester groups have been shown to provide superior protection. For instance, the 3-methyl-3-pentyl (OMpe) and 1-adamantyl-1-methylethyl (OAdp) groups have demonstrated reduced aspartimide formation compared to OtBu. A significant advancement is the development of the 3,4,5-tris(octadecyloxy)benzyl ester (OBno) group, which has shown exceptional ability to suppress aspartimide formation, even in the challenging Asp-Gly sequence. sigmaaldrich.com

Non-ester-based protecting groups, such as the cyanosulfurylide (CSY) group, represent another approach that can completely eliminate base-mediated aspartimide formation. nih.govnih.gov

| Protecting Group | Aspartimide-Related Impurities (%) | D-Asp Content (%) | Reference |

|---|---|---|---|

| Asp(OtBu) | 15.2 | 12.7 | sigmaaldrich.com |

| Asp(OMpe) | 1.5 | 1.4 | sigmaaldrich.com |

| Asp(OBno) | 0.1 | 0.1 | sigmaaldrich.com |

Data based on treatment of the resin-bound peptide VKDGYI with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles. sigmaaldrich.com

Racemization Prevention

Racemization, or epimerization, at the α-carbon of an amino acid residue is another critical side reaction that can compromise the chiral integrity of the final peptide. Aspartic acid is particularly susceptible to racemization, a process that is intimately linked to aspartimide formation. semanticscholar.orgacs.org

The primary mechanism for racemization of aspartic acid during peptide synthesis involves the formation of the succinimide (aspartimide) intermediate. acs.org The α-proton of the aspartic acid residue becomes significantly more acidic within the strained, five-membered aspartimide ring. acs.org The electron-withdrawing nature of the two carbonyl groups in the succinimide ring facilitates the abstraction of this proton by a base.

Once deprotonated, the α-carbon becomes a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the plane, leading to a mixture of L- and D-aspartyl configurations. iris-biotech.deiris-biotech.de Therefore, any condition that promotes aspartimide formation also increases the risk of racemization. sigmaaldrich.com This is reflected in the high D-aspartate values observed in peptides synthesized with less effective protecting groups like Asp(OtBu) under basic stress conditions. sigmaaldrich.com

Strategies aimed at preventing racemization are therefore directly tied to the prevention of aspartimide formation. The use of sterically hindered side-chain protecting groups, optimized deprotection conditions, and backbone protection strategies are all effective measures to maintain the chiral purity of aspartic acid-containing peptides. peptide.comppke.hu

Role of Urethane (B1682113) Protection (Z-Group) in Chiral Stability

The maintenance of stereochemical integrity at the α-carbon is a critical challenge in peptide synthesis. The benzyloxycarbonyl (Z) group, a urethane-type protecting group, plays a pivotal role in preserving the chiral stability of the amino acid residue. Its effectiveness stems from its electronic and steric properties, which suppress the primary mechanism of racemization.

During peptide bond formation, the carboxylic acid of the N-protected amino acid is activated. This activation enhances the acidity of the α-proton. If this proton is abstracted by a base, a planar carbanion intermediate can form, leading to a loss of the defined stereochemistry upon re-protonation. bibliomed.org The most common pathway for racemization of activated amino acid derivatives proceeds through the formation of a 5(4H)-oxazolone intermediate. However, the electronic structure of the urethane linkage in the Z-group prevents the formation of this intermediate. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl of the urethane group, making it less available to participate in the cyclization reaction required to form the oxazolone (B7731731). This inherent property of urethane-based protecting groups like the Z-group is fundamental to preventing the loss of chiral purity during the coupling step.

Table 1: Features of the Z-Group in Maintaining Chiral Stability

| Feature | Mechanism of Action | Impact on Chiral Stability |

|---|---|---|

| Urethane Structure | The nitrogen lone pair is delocalized into the urethane carbonyl, reducing its nucleophilicity. | Prevents the formation of 5(4H)-oxazolone intermediates, a primary pathway for racemization. |

| Electronic Effect | Reduces the likelihood of α-proton abstraction by decreasing the acidity of the proton. | Stabilizes the chiral center against base-catalyzed epimerization. |

| Steric Hindrance | The bulky nature of the benzyl group can sterically shield the α-carbon. | Provides an additional physical barrier against attacking species that could promote racemization. |

Strategies for Maintaining Stereochemical Purity with Active Esters

The use of active esters, such as the N-hydroxysuccinimide (NHS) ester (Osu) in Z-Asp(otbu)-osu, is a key strategy for preserving stereochemical purity during peptide synthesis. researchgate.net The "active ester" method involves pre-activating the carboxylic acid group of the protected amino acid, allowing the resulting compound to be isolated, purified, and characterized before its use in the coupling reaction. researchgate.net This approach offers significant advantages over methods that generate a more highly reactive intermediate in the presence of the amino component.

N-hydroxysuccinimide esters strike a crucial balance: they are reactive enough to ensure efficient acylation of the incoming amino group under mild conditions but are also sufficiently stable to minimize racemization during storage and the coupling reaction itself. researchgate.netnih.gov The traditional method of preparing NHS-esters involves the coupling of N-hydroxysuccinimide with a carboxylic acid using a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC). amerigoscientific.com By isolating the this compound active ester, the subsequent peptide coupling step can proceed smoothly without the continued presence of a strong coupling agent and its byproducts, which are known to promote side reactions, including racemization.

Table 2: Comparison of Activation Strategies and Stereochemical Purity

| Activation Method | Description | Impact on Stereochemical Purity |

|---|---|---|

| Carbodiimide (in situ) | Reagent (e.g., DCC) is added directly to the mixture of the carboxylic acid and amine components. | Higher risk of racemization due to the formation of highly reactive O-acylisourea intermediates and potential for oxazolone formation. |

| Active Esters (e.g., NHS-ester) | The carboxylic acid is pre-activated, and the stable active ester is isolated before coupling. amerigoscientific.com | Lower risk of racemization as the coupling reaction proceeds under milder conditions without the presence of a separate activating agent. researchgate.net |

| Mixed Anhydrides | The carboxylic acid is reacted with an acid anhydride to form a more reactive acylating agent. amerigoscientific.com | Can be highly reactive, increasing the potential for side reactions and racemization if not performed under carefully controlled, low-temperature conditions. |

Control of Undesired Acyl Transfer Reactions

Minimizing N-to-O Acyl Transfer

N-to-O acyl transfer is a well-documented side reaction in peptide chemistry, particularly involving serine (Ser) and threonine (Thr) residues, which contain side-chain hydroxyl groups. nih.govresearchgate.net This intramolecular migration is typically acid-catalyzed and results in the transformation of a peptide (amide) bond into an ester bond, forming a depsipeptide. researchgate.netrsc.org This reaction is reversible and pH-dependent; the ester bond of the depsipeptide can revert to the native amide bond under neutral or slightly basic conditions. nih.govresearchgate.net

Table 3: Factors Influencing N-to-O Acyl Transfer

| Factor | Effect | Mitigation Strategy |

|---|---|---|

| Acidic Conditions | Strong acids (e.g., HF, TFA used in cleavage) promote the forward N→O migration. researchgate.net | Minimize exposure time to strong acids; use optimized cleavage cocktails with scavengers. |

| Peptide Sequence | The rate of migration can be influenced by the specific amino acids surrounding the Ser or Thr residue. rsc.org | Sequence-specific adjustments to synthesis and deprotection protocols may be necessary. |

| pH | The reverse O→N migration is favored at neutral or slightly basic pH. nih.govresearchgate.net | Post-cleavage treatment of the crude peptide in a neutral or mildly basic buffer can help revert the depsipeptide byproduct to the native peptide. |

Suppression of Self-Condensation and Oligomerization

As a highly reactive acylating agent, this compound possesses the potential to react with itself, leading to the formation of dimers or short-chain polymers (oligomers). This self-condensation can occur if a nucleophile becomes available to react with the active ester of another molecule. Such nucleophiles can arise from the premature cleavage of the Z-group from the α-amino group of another this compound molecule, or from the presence of residual nucleophilic starting materials or impurities.

The suppression of these side reactions hinges on maintaining strict control over the reaction conditions. The primary strategy is to ensure that the intended nucleophile (the N-terminal amine of the growing peptide chain) is the dominant and most accessible nucleophile in the reaction mixture.

Key strategies to minimize self-condensation include:

Stoichiometric Control: Using a carefully measured, slight excess of the active ester relative to the amine component ensures that the amine is consumed efficiently, minimizing the opportunity for the active ester to react with other species.

Controlled Addition: Adding the active ester portion-wise or slowly to the reaction mixture can help maintain a low instantaneous concentration, disfavoring bimolecular self-reaction.

Temperature Management: Conducting the coupling reaction at optimized, often reduced, temperatures can slow the rate of undesired side reactions relative to the desired peptide bond formation.

Purity of Reagents: Ensuring the high purity of this compound and the absence of nucleophilic contaminants is essential to prevent the initiation of oligomerization.

Table 4: Strategies to Prevent Self-Condensation and Oligomerization

| Strategy | Principle | Implementation |

|---|---|---|

| Control of Stoichiometry | Limit the availability of unreacted active ester. | Use 1.0 to 1.5 equivalents of this compound relative to the free amine component. |

| Reaction Concentration | Reduce the probability of intermolecular collisions between active ester molecules. | Avoid unnecessarily high concentrations of the active ester in the coupling solution. |

| Exclusion of Catalytic Bases | Prevent base-mediated decomposition or premature deprotection that could generate nucleophiles. | Use non-nucleophilic bases for salt formation if necessary and avoid excess tertiary amine bases. |

| Time and Temperature Control | Minimize the reaction window for side reactions to occur. | Monitor the reaction for completion (e.g., via a ninhydrin test) and work up promptly. Conduct couplings at 0 °C to room temperature as appropriate. |

Comparative Studies with Alternative Aspartic Acid Derivatives and Coupling Methods

Comparative Reactivity with Boc-Asp(OtBu)-OSu

In terms of reactivity, both derivatives exhibit the high reactivity characteristic of N-hydroxysuccinimide (OSu) esters, allowing for efficient peptide bond formation. bachem.com However, the electronic nature of the protecting group can subtly influence the reactivity of the activated ester. The selection between Z and Boc derivatives is often guided by the orthogonality of the protection scheme. peptide.com For instance, if a synthesis requires the selective removal of a side-chain protecting group that is acid-labile, the Z-group offers a distinct advantage as it remains stable under these conditions. Conversely, in a synthesis where other groups are sensitive to hydrogenation, the Boc group would be preferred.

The handling and stability of the solid compounds are generally comparable. Many Boc and Z-amino acid derivatives are available as crystalline salts, which can improve their storage stability. bachem.com

Comparative Reactivity with Fmoc-Asp(OtBu)-OSu

The comparison between Z-Asp(OtBu)-OSu and Fmoc-Asp(OtBu)-OSu highlights a major strategic choice in modern peptide synthesis: the Z/Boc strategy versus the Fmoc/tBu strategy. The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, typically removed by piperidine (B6355638), offering an orthogonal approach to the acid-labile Boc group and the hydrogenolysis-sensitive Z group. bachem.compeptide.com

Fmoc-Asp(OtBu)-OSu is a cornerstone reagent in Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.com The reactivity of the OSu ester is similar to its Z-protected counterpart, facilitating efficient coupling. However, the conditions for Nα-deprotection are drastically different. The use of a base for Fmoc removal can sometimes lead to side reactions, such as aspartimide formation, particularly with aspartic acid residues. researchgate.net While the OtBu side-chain protection on Asp is designed to minimize this, the risk is not entirely eliminated, especially under repeated base treatments during a long synthesis.

A potential issue with reagents like Fmoc-OSu is the formation of impurities such as Fmoc-β-Ala-OH during the protection of amino acids. ub.edu This occurs via a Lossen rearrangement. While this is more of a concern during the preparation of the Fmoc-amino acid itself, it can contribute to the impurity profile of the final peptide. In contrast, the Z-group is generally not associated with this specific side reaction.

Assessment against Other Activated Esters (e.g., Pentafluorophenyl esters)

While OSu esters are widely used, other activated esters, such as pentafluorophenyl (Pfp) esters, offer competitive alternatives. bachem.com Pfp esters are generally considered more reactive than OSu esters, which can be advantageous for coupling sterically hindered amino acids or for accelerating slow reactions. reddit.com

Key points of comparison:

Reactivity: Pfp esters are more reactive acylating agents than OSu esters. This can lead to faster coupling times.

Stability: Pfp esters demonstrate excellent stability, including a notable resistance to hydrolysis, comparing favorably even to NHS esters. rsc.org This stability allows for their storage and handling without significant degradation.

Side Reactions: The high reactivity of Pfp esters can sometimes be a double-edged sword, potentially leading to more side reactions if not carefully controlled. However, they are often used to achieve clean and efficient couplings. reddit.com

Applications: Both OSu and Pfp esters are broadly applicable in both solution-phase and solid-phase synthesis. bachem.commdpi.com The choice may depend on the specific sequence and the need for higher reactivity. For instance, Fmoc-Asn(Trt)-OPfp is a standard activated derivative used directly in Fmoc-SPPS. bachem.com

In a direct comparison, a Z-Asp(OtBu)-OPfp derivative would be expected to be more reactive than this compound. The decision to use one over the other would depend on balancing the need for speed and reactivity against the potential for side reactions and the cost of the reagent.

Efficiency Comparison with Carbodiimide-Based Coupling Reagents

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are a cornerstone of peptide coupling. americanpeptidesociety.org They function by reacting with the carboxylic acid of a protected amino acid to form a highly reactive O-acylisourea intermediate in situ. nih.gov This intermediate then reacts with the amine component to form the peptide bond.

Efficiency and Side Reactions:

Direct Coupling vs. Pre-activated Esters: Using an activated ester like this compound provides a stable, isolable intermediate. bachem.com This can be advantageous as it allows for purification of the activated amino acid before coupling, potentially leading to a cleaner reaction. Carbodiimide (B86325) reactions are one-pot procedures, which can be more convenient but also introduce specific side reactions. bachem.com

Racemization: A significant risk with carbodiimide-mediated coupling is racemization of the activated amino acid. peptide.comuni-kiel.de To suppress this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are almost always used. americanpeptidesociety.orgnih.gov These additives react with the O-acylisourea to form a less reactive but more stable active ester (e.g., an OBt ester), which minimizes racemization. nih.gov Activated esters like this compound have the activating group (OSu) already incorporated, which helps to control the risk of racemization.

Byproducts: A major drawback of DCC is the formation of dicyclohexylurea (DCU), a byproduct that is largely insoluble in common organic solvents and can be difficult to remove, especially in solution-phase synthesis. peptide.com DIC is often preferred in SPPS because its corresponding urea (B33335) is more soluble. peptide.com The water-soluble carbodiimide EDC is often the reagent of choice for conjugating peptides to proteins in aqueous solutions, as the urea byproduct is also water-soluble and easily removed. peptide.comnih.gov In contrast, the byproduct of coupling with an OSu ester is N-hydroxysuccinimide, which is generally soluble and easier to remove.

Yields: Both methods can achieve high coupling yields. Studies comparing different coupling reagents have shown that carbodiimides like EDC can produce very high yields, sometimes superior to other methods depending on the specific reaction conditions (e.g., solution vs. solid-phase). nih.gov

The use of this compound offers a more controlled, two-step approach (activation followed by coupling) compared to the one-pot in situ activation by carbodiimides. This can be beneficial for purity, while carbodiimides might offer greater convenience and, with the right additives, very high efficiency.

Analysis of Impurity Profiles and Yields in Comparative Syntheses

Activated Esters (this compound): The primary impurities can arise from the hydrolysis of the active ester back to the carboxylic acid if moisture is present. Incomplete coupling can lead to deletion sequences in the final peptide. researchgate.net As mentioned, impurities in the starting material, such as Fmoc-β-Ala-OH in Fmoc-amino acids prepared with Fmoc-OSu, can be carried through the synthesis. ub.edu However, the use of a pre-purified, stable active ester generally leads to a cleaner impurity profile compared to some in situ methods.

Carbodiimides (DCC, DIC/HOBt): Besides racemization, a key side reaction is the formation of N-acylurea, where the activated O-acylisourea rearranges into a stable, unreactive species, terminating the coupling. bachem.com The use of additives like HOBt significantly reduces but may not completely eliminate this pathway. nih.gov Incomplete removal of the urea byproduct (especially DCU) can also contaminate the final product.

The following table summarizes comparative data points often considered when choosing a coupling method. The values are illustrative and can vary significantly based on the specific peptide sequence, scale, and reaction conditions.

| Parameter | This compound | Carbodiimide (e.g., DIC/HOBt) | Pfp Esters |

|---|---|---|---|

| Reactivity | High | Very High (initially), modulated by additive | Very High |

| Racemization Risk | Low | Moderate to High (suppressed by additives) | Low to Moderate |

| Key Byproducts | N-hydroxysuccinimide (soluble) | Diisopropylurea (soluble), N-acylurea | Pentafluorophenol (volatile/soluble) |

| Typical Crude Purity | Generally High | Variable, dependent on conditions and additive efficiency | Generally High |

| Ease of Use | Simple addition of pre-activated reagent | In situ activation, requires additive | Simple addition of pre-activated reagent |

In a study comparing various coupling reagents for the synthesis of a model peptide, it was found that yields and purity were comparable when using N,N'-diisopropylcarbodiimide with either 1-hydroxybenzotriazole or Oxyma Pure. missouristate.edu Another study on aza-peptide synthesis showed that the reaction rates and yields were highly dependent on the activator's structure, with some reagents requiring significantly longer reaction times than others. luxembourg-bio.com Ultimately, the optimal choice depends on a careful evaluation of the specific synthetic challenge, balancing reactivity, potential side reactions, and the practicalities of purification.

Advanced Research Applications in Complex Biomolecule Construction

Synthesis of Aspartic Acid-Rich Peptides and Proteins

The synthesis of peptides and proteins containing multiple aspartic acid residues presents a significant challenge due to the propensity for aspartimide formation. This intramolecular side reaction, which can occur under both acidic and basic conditions common in solid-phase peptide synthesis (SPPS), leads to the formation of a five-membered succinimide (B58015) ring, resulting in deletion products and epimerization. The use of Z-Asp(otbu)-osu offers a strategic advantage in mitigating this issue, particularly in solution-phase synthesis or for the introduction of the C-terminal aspartic acid residue in SPPS.

The bulky tert-butyl ester protecting the side chain of this compound provides steric hindrance that disfavors the intramolecular cyclization required for aspartimide formation. Research has shown that the choice of side-chain protecting group is critical in suppressing this side reaction, and the t-butyl group is effective in many cases. While Fmoc-Asp(OtBu)-OH is more commonly used in standard Fmoc-based SPPS, this compound finds its niche in specific strategies where the Z-group is preferred for N-terminal protection, such as in convergent synthesis approaches.

Key Research Findings:

Steric Hindrance: The tert-butyl ester side-chain protection in this compound sterically hinders the intramolecular attack of the backbone amide nitrogen on the side-chain carbonyl, thereby reducing the rate of aspartimide formation.

Solution-Phase Synthesis: In solution-phase peptide synthesis, where reaction conditions can be more precisely controlled, this compound serves as a reliable building block for introducing aspartic acid residues with a lower risk of side reactions compared to less sterically hindered protecting groups.

C-Terminal Residue Introduction: For the synthesis of peptides with a C-terminal aspartic acid, this compound can be effectively used to couple the first amino acid to the resin, with the Osu ester providing a clean and efficient reaction.

| Property | Value |

| IUPAC Name | (2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid |

| Molecular Formula | C20H24N2O8 |

| Molecular Weight | 420.42 g/mol |

| CAS Number | 3338-32-7 |

Preparation of Peptide Fragments for Convergent Synthesis Strategies

Convergent synthesis is a powerful strategy for the preparation of large peptides and small proteins. This approach involves the synthesis of several smaller peptide fragments, which are then coupled together in a final step. This compound is a valuable tool in this methodology, particularly for the preparation of protected peptide fragments with a C-terminal activated aspartic acid residue.

The N-hydroxysuccinimide ester of this compound allows for the efficient coupling of this residue to the N-terminus of a growing peptide chain on a solid support or in solution. The resulting peptide fragment, bearing a C-terminal aspartic acid with its α-carboxyl group activated as an Osu ester, is then ready for ligation with another peptide fragment possessing a free N-terminal amino group. The Z-group at the N-terminus of the fragment provides stable protection that can be selectively removed at a later stage, often by hydrogenolysis, without affecting the acid-labile t-butyl ester on the aspartic acid side chain.

Example of Convergent Synthesis Strategy:

Fragment A Synthesis: A peptide fragment is synthesized with a free N-terminus.

Fragment B Synthesis: Another peptide fragment is synthesized, and its final coupling step involves the use of this compound to introduce a C-terminal activated aspartic acid residue.

Fragment Ligation: The two fragments are coupled in solution. The activated C-terminus of Fragment B reacts with the free N-terminus of Fragment A to form a new peptide bond.

Deprotection: The protecting groups (Z and tBu) are removed in subsequent steps to yield the final, full-length peptide.

Engineering of Peptidomimetics and Non-Natural Amino Acid Conjugates

Peptidomimetics are molecules that mimic the structure and function of natural peptides but with modified backbones or side chains to enhance properties such as stability, bioavailability, and receptor affinity. This compound can be a versatile starting material for the synthesis of certain peptidomimetics and for conjugating non-natural amino acids.

The activated α-carboxyl group of this compound can react with a wide range of nucleophiles other than the amino group of a standard amino acid. This allows for the formation of amide bonds with non-natural amino acids, beta-amino acids, or other small molecules, leading to the creation of novel peptidomimetic structures. For instance, the reaction of this compound with a molecule containing a primary or secondary amine can be the first step in building a more complex peptidomimetic scaffold.

Furthermore, the side-chain carboxyl group, once deprotected, offers a handle for further modification. This allows for the introduction of various functional groups or the conjugation of other molecules to the peptide backbone, expanding the chemical diversity of the resulting compounds.

Integration into Bioconjugation Reagent Design

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, such as a peptide or protein. This technique is widely used in drug delivery, diagnostics, and basic research. The design of bioconjugation reagents often involves the use of bifunctional linkers that can react with specific functional groups on the biomolecule and the molecule to be attached.

This compound can be incorporated into the design of such linkers. The activated ester allows for its facile attachment to a molecule bearing a primary amine. The protected aspartic acid residue within the linker can then be deprotected to reveal a free carboxylic acid. This carboxylic acid can then be activated and used to couple to an amino group on a target biomolecule. Alternatively, the Z-group can be removed to expose an amino group for further functionalization. This modular approach allows for the construction of bioconjugation reagents with tailored properties, such as length, solubility, and cleavability.

Synthesis of Modified Peptides for Structural and Functional Studies

Understanding the relationship between the structure of a peptide and its biological function is a fundamental goal of biochemical research. The synthesis of modified peptides, where specific amino acids are replaced or modified, is a powerful tool for probing these relationships. This compound can be used to introduce aspartic acid residues that are subsequently modified for such studies.

For example, the side-chain carboxyl group of the aspartic acid residue, introduced using this compound, can be deprotected and then coupled to a fluorescent label, a spin label for electron paramagnetic resonance (EPR) studies, or a cross-linking agent. These modifications allow researchers to study peptide conformation, dynamics, and interactions with other molecules.

Furthermore, the synthesis of peptides with post-translational modifications (PTMs) is crucial for understanding their biological roles. While this compound itself does not represent a PTM, its incorporation allows for the site-specific introduction of a reactive handle (the side-chain carboxyl group) that can be used to chemically install mimics of PTMs.

Emerging Research Directions and Future Challenges

Development of Orthogonal and Greener Synthetic Routes

A significant challenge in peptide synthesis is the environmental impact, largely due to the extensive use of hazardous solvents like N,N-dimethylformamide (DMF). chemrxiv.org Consequently, a major research thrust is the development of "greener" synthetic routes. Studies are exploring alternative, recyclable solvent systems that are compatible with solid-phase peptide synthesis (SPPS). One promising approach involves replacing DMF with a carefully tuned mixture of anisole (B1667542) and dimethyl sulfoxide (B87167) (DMSO), which has shown to be an effective medium for coupling reactions. chemrxiv.org

Furthermore, the integration of flow chemistry with these greener solvent systems presents a sustainable alternative to traditional batch synthesis. chemrxiv.org Flow chemistry allows for better control over reaction parameters, potentially reducing reagent excess and minimizing waste generation. Optimizing these systems for reagents like Z-Asp(OtBu)-OSu is a key area of future research, aiming to enhance the sustainability of producing peptides containing aspartic acid. The development of orthogonal protecting group strategies that are compatible with these greener methods remains a critical goal to prevent undesired side reactions.

Innovations in Automated Peptide Synthesis Utilizing Active Esters

Automated peptide synthesis, built on the principles of Solid-Phase Peptide Synthesis (SPPS), has revolutionized the production of peptides by enhancing efficiency and reproducibility. americanpeptidesociety.orgnih.gov Modern automated synthesizers standardize the repetitive cycles of deprotection, coupling, and washing, which significantly reduces manual labor and human error. americanpeptidesociety.org Active esters like this compound are central to the coupling step in many automated protocols.

Current innovations in this field focus on optimizing synthesis efficiency, particularly for long or challenging peptide sequences. frontiersin.org One key advancement is the incorporation of controlled heating capabilities into automated synthesizers. americanpeptidesociety.org Applying elevated temperatures during the coupling step can accelerate the reaction, which is especially beneficial when dealing with sterically hindered amino acid residues. americanpeptidesociety.orgnih.gov The challenge lies in fine-tuning these automated protocols, including temperature profiles and reagent delivery, to maximize the coupling efficiency of active esters such as this compound while preventing temperature-induced side reactions like racemization or aspartimide formation. nih.gov Future research will likely involve integrating machine learning algorithms to optimize these parameters in real-time for different peptide sequences. chemrxiv.org

Exploration of Novel Aspartic Acid Protecting Group Chemistries

A persistent challenge associated with the use of aspartic acid derivatives in Fmoc-based SPPS is the formation of aspartimide. iris-biotech.de This side reaction occurs when the nitrogen of the succeeding peptide bond attacks the β-carboxyl group, particularly in the presence of a base like piperidine (B6355638) used for Fmoc deprotection. iris-biotech.de The tert-butyl (OtBu) group in this compound offers some protection, but aspartimide formation can still be significant, leading to low yields and difficult purification processes. iris-biotech.deresearchgate.net

To address this, a primary area of research is the design of new, sterically bulkier protecting groups for the aspartic acid side chain. iris-biotech.denih.gov The rationale is that increased steric hindrance around the β-carboxyl group will shield it from nucleophilic attack. iris-biotech.de Research has shown that bulky, acyclic aliphatic protecting groups are significantly more resistant to base-catalyzed aspartimide formation than the standard OtBu group. nih.govresearchgate.net Another innovative strategy involves masking the carboxylic acid with cyanosulfurylides, which form a stable C-C bond that is resistant to common synthesis manipulations but can be cleaved selectively under specific conditions. nih.gov

| Protecting Group Strategy | Mechanism of Action | Advantage over OtBu | Reference |

|---|---|---|---|

| Bulky Trialkylcarbinol Esters (e.g., 2,4-dimethyl-3-pentyl) | Increases steric hindrance around the β-carboxyl group, shielding it from nucleophilic attack. | Significantly greater resistance to base-catalyzed aspartimide formation, especially at elevated temperatures. | nih.govresearchgate.net |

| Cyanosulfurylides | Masks the carboxylic acid via a stable C-C bond, which is cleaved later by an electrophilic halogenating agent. | Exceptionally stable to common synthesis conditions and can improve peptide solubility. | nih.gov |

| Backbone Protection (e.g., Hmb) | Introduces a protecting group on the backbone amide nitrogen to prevent it from initiating the cyclization reaction. | Can be effective for particularly problematic sequences like Asp-Gly or Asp-Ser. | researchgate.netscilit.com |

Addressing Scale-Up Challenges in Peptide Synthesis with this compound

Transitioning peptide synthesis from the laboratory bench to industrial-scale production presents significant challenges, including high costs and substantial generation of toxic waste. chemrxiv.org The use of large excesses of reagents and solvents in traditional SPPS is a primary concern. When scaling up the synthesis of peptides containing this compound, these issues are magnified.

To overcome these hurdles, the field is moving towards more efficient and sustainable technologies. As mentioned, continuous flow chemistry is a leading contender to replace traditional batch reactors. chemrxiv.org Flow systems offer superior heat and mass transfer, allowing for more efficient reactions and potentially reducing the required excess of expensive reagents like this compound. Furthermore, the development of optimized, greener solvent mixtures that are both effective for synthesis and easier to recycle is crucial for improving the economic and environmental viability of large-scale peptide manufacturing. chemrxiv.org Another challenge is minimizing side reactions like aspartimide formation, which becomes more critical at scale where purification is more complex and costly. The implementation of the novel protecting groups discussed previously will be essential for robust, large-scale synthesis. iris-biotech.de

Design of Aspartic Acid Derivatives for Specialized Biochemical Probes

Aspartic acid plays numerous critical roles in biological processes, making its derivatives valuable tools for chemical biology. researchgate.net A growing research area is the design and synthesis of modified aspartic acid residues that can be incorporated into peptides to serve as biochemical probes. These probes can be used to study protein structure, function, and interactions.

One approach involves attaching fluorescent tags to the aspartic acid side chain. For instance, strategically modified probes can exhibit fluorescence upon binding to specific molecules or entering particular cellular environments, allowing for real-time imaging and detection. researchgate.net Another strategy involves engineering aspartic acid residues within proteases to probe their structure-function relationships and catalytic mechanisms. nih.gov By incorporating derivatives of this compound with unique functionalities—such as photo-crosslinkers, biotin (B1667282) tags, or spectroscopic labels—into a peptide sequence, researchers can create powerful tools to investigate complex biological systems. The challenge lies in designing these derivatives so that the probe's functionality does not interfere with the peptide's synthesis or its biological activity.

Q & A

Q. How can researchers ensure robust documentation of this compound synthesis for peer validation?

- Methodological Answer: Follow the Beilstein Journal of Organic Chemistry guidelines: (1) Detail reagent grades, purification steps, and equipment calibration. (2) Provide raw spectral data (NMR, MS) in supplementary materials. (3) Include failure cases (e.g., incomplete couplings) to aid troubleshooting. Reference analogous syntheses from authoritative databases (e.g., PubChem) to contextualize findings .

Q. What criteria should govern the selection of this compound for complex peptide synthesis projects?

- Methodological Answer: Prioritize derivatives with (1) high coupling efficiency (>95% yield), (2) minimal racemization (<1% D-isomer), and (3) compatibility with orthogonal protection strategies (e.g., Fmoc/t-Bu). Validate through pilot-scale synthesis of model peptides (e.g., angiotensin analogs) followed by LC-MS/MS sequencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.